molecular formula C14H10N2O2 B11980477 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- CAS No. 24759-88-4

3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino-

Cat. No.: B11980477
CAS No.: 24759-88-4
M. Wt: 238.24 g/mol
InChI Key: VNHCIICJCYBUKX-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- is a complex organic compound belonging to the naphthopyran family These compounds are known for their photochromic properties, which means they can change color when exposed to light

Preparation Methods

The synthesis of 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- typically involves a three-component cyclocoupling reaction. This reaction includes β-naphthol, propargyl alcohols, and isocyanide in the presence of zinc iodide (ZnI2) and iron(III) chloride (FeCl3) under an air atmosphere . This method is efficient and yields the desired compound with high purity.

Chemical Reactions Analysis

3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

    Photochromic Reactions: Under UV irradiation, the compound can convert to different isomeric forms, exhibiting color changes.

Scientific Research Applications

3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a structural change from a closed form to an open form, resulting in a color change. This process involves the breaking and forming of chemical bonds, leading to different isomeric forms. The molecular targets and pathways involved include the electronic transition from the ground state to an excited state, followed by isomerization .

Comparison with Similar Compounds

3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- can be compared to other naphthopyran derivatives such as:

The uniqueness of 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- lies in its specific functional groups, which provide distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

3-iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-13(17)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)16/h1-7,16H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHCIICJCYBUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327914
Record name 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24759-88-4
Record name 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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